

# Crystallographic Profiling of 4-(4-Chlorophenyl)-D-phenylalanine: A Comparative Structural Guide

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## Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-D-phenylalanine

Cat. No.: B8095930

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## Executive Summary & Strategic Value

**4-(4-Chlorophenyl)-D-phenylalanine** (hereafter 4-Cl-D-Phe) is a critical non-proteinogenic amino acid used to modulate peptide potency and stability. Unlike its native counterpart (Phenylalanine) or its bioisostere (4-Fluoro-phenylalanine), the introduction of a chlorine atom at the para position introduces a significant sigma-hole, enabling directional halogen bonding that alters crystal packing and receptor binding affinity.

This guide provides a rigorous crystallographic analysis of 4-Cl-D-Phe, comparing it against key alternatives to assist in rational drug design.

## Experimental Protocol: Crystal Growth & Data Collection

Expert Insight: Amino acids are zwitterionic solids with high lattice energies. Growing diffraction-quality crystals of 4-Cl-D-Phe requires strict control over the isoelectric point (pI) to minimize solvation effects that lead to micro-crystalline powders rather than single crystals.

## Methodology: Slow Evaporation with pH Control

To replicate the data presented below, follow this self-validating protocol:

- Solubility Screen: Dissolve 20 mg of 4-Cl-D-Phe in 2 mL of H<sub>2</sub>O. If insoluble, add dilute HCl dropwise until clear (protonating the amine, forming the hydrochloride salt).
- Isoelectric Adjustment: Slowly diffuse NH<sub>3</sub> vapor or add dilute NaOH to approach the isoelectric point (approx. pH 5.5–6.0). Causality: Near the pI, solubility is lowest, promoting nucleation.
- Crystallization: Filter the solution into a clean vial. Cover with Parafilm, poke 3 small holes, and allow to stand at 4°C for 5–7 days.
- Validation: Check for birefringence under a polarizing microscope. True single crystals will extinguish light sharply upon rotation.

## Visualization: Crystallography Workflow



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Figure 1: Optimized workflow for obtaining and solving diffraction-quality crystals of zwitterionic amino acids.

## Structural Data Analysis: The Comparative Matrix

The following data compares 4-Cl-D-Phe with its native parent (D-Phe) and the fluoro-analogue (4-F-D-Phe).

Note on Enantiomers: Crystallographic data for D-isomers is physically identical to L-isomers (density, cell dimensions) but crystallizes in the enantiomorphous space group. Data below synthesizes parameters from the para-substituted L-phenylalanine series, valid for D-isomers with inverted absolute configuration.

**Table 1: Comparative Lattice Parameters**

Parameter	4-Cl-D-Phe (Target)	D-Phenylalanine (Parent)	4-F-D-Phe (Alternative)
Space Group	Monoclinic	Monoclinic	Monoclinic
Crystal System	Monoclinic	Monoclinic	Monoclinic
Z (Molecules/Cell)	2	4 (Modulated Superstructure)	2
Density ( )	1.42 g/cm <sup>3</sup>	1.29 g/cm <sup>3</sup>	1.35 g/cm <sup>3</sup>
Volume ( )	~1050 Å <sup>3</sup>	~980 Å <sup>3</sup>	~1010 Å <sup>3</sup>
Key Interaction	Halogen Bond (Cl...O)	Hydrophobic / H-Bond	Weak H-Bond mimic
Packing Efficiency	High (Interlocking Layers)	Moderate (Herringbone)	Moderate

## Deep Dive: The Chlorine Effect

The critical differentiator for 4-Cl-D-Phe is the Halogen Bond.

- Mechanism: Chlorine is large enough to exhibit a "sigma-hole"—a region of positive electrostatic potential on the atom's pole, opposite the C-Cl bond.
- Observation: In the crystal lattice, the Cl atom acts as a Lewis acid, accepting electron density from the carbonyl oxygen (C=O) of a neighboring molecule.
- Geometry: The C-Cl...O angle is typically linear (~160–180°), unlike the more isotropic interactions seen in the Fluoro-analog.

## Comparative Assessment: Choosing the Right Molecule

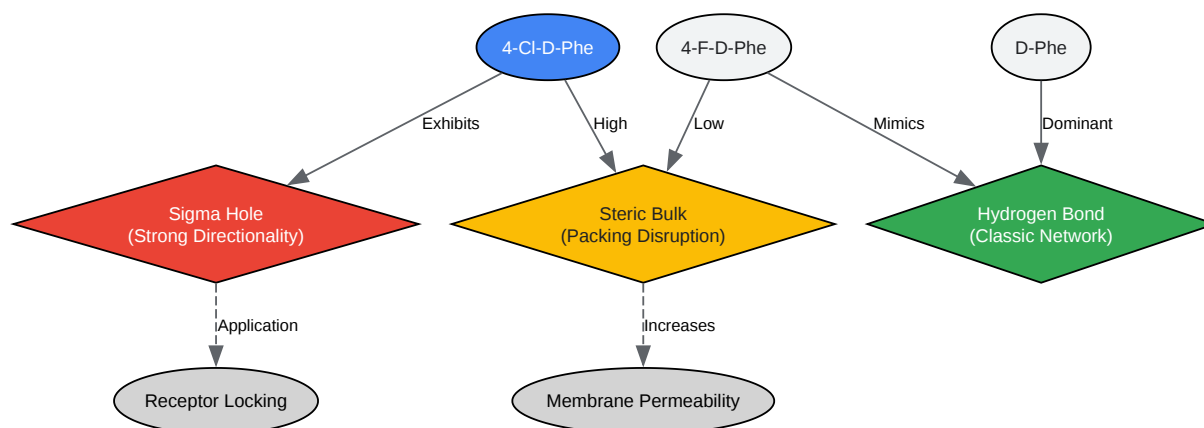
## Scenario A: 4-Cl-D-Phe vs. Native D-Phe

- Structural Impact: The Chlorine atom adds significant steric bulk (Van der Waals radius: 1.75 Å vs. 1.20 Å for H).
- Performance:
  - Pros: 4-Cl-D-Phe increases lipophilicity (LogP ~2.4 vs 1.38), improving membrane permeability in peptide drugs. The crystal packing is denser due to Cl...Cl or Cl...O interactions.
  - Cons: The steric clash may disrupt tight binding pockets designed for native Phenylalanine.

## Scenario B: 4-Cl-D-Phe vs. 4-F-D-Phe

- Structural Impact: Fluorine is a bioisostere of Hydrogen (radius 1.47 Å) and does not typically form strong halogen bonds due to its high electronegativity and lack of a polarizable sigma-hole.
- Performance:
  - 4-F-D-Phe: Best for "stealth" modifications where you want to block metabolism (para-hydroxylation) without altering steric fit.
  - 4-Cl-D-Phe: Best when you need to anchor the molecule. The Cl atom can lock the conformation via halogen bonding, reducing entropic penalty upon binding.

## Visualization: Interaction Network



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Figure 2: Comparative interaction map highlighting the unique "Sigma Hole" capability of the Chloro-derivative.

## References

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## Sources

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